molecular formula C15H17N3O2 B2361688 N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203270-42-1

N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2361688
CAS No.: 1203270-42-1
M. Wt: 271.32
InChI Key: AGUWNPQQSXRBOT-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.
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Biological Activity

N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, with the CAS number 1203270-42-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C15H17N3O2C_{15}H_{17}N_{3}O_{2} and it has a molecular weight of 271.31 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit notable anticancer properties. For instance, derivatives with similar pyrimidine structures have shown effectiveness against various cancer cell lines, including HepG-2 (human liver cancer), with IC50 values indicating significant cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µg/mL)
GenkwaninHepG-222.5 ± 0.3
Compound AHCT-11615.4 ± 0.5
Compound BA549 (Lung)39 - 48

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity.

Table 2: Antimicrobial Activity

MicroorganismMIC (mg/L)
Staphylococcus aureus1.25
Escherichia coli2.0
Salmonella gallinarum0.05

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Research suggests that compounds in this class may inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway . Additionally, their antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Antitumor Efficacy : A study conducted by Li et al. demonstrated that a derivative of this compound induced apoptosis in cancer cells through upregulation of p21 expression, leading to cell cycle arrest at the G2/M phase .
  • Antibacterial Testing : In a comparative study, several derivatives were tested against common pathogens, revealing that those with similar structural motifs exhibited potent antibacterial effects, particularly against resistant strains .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-12-6-4-5-7-13(12)17-14(19)9-18-10-16-11(2)8-15(18)20/h4-8,10H,3,9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUWNPQQSXRBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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